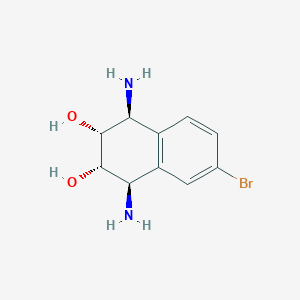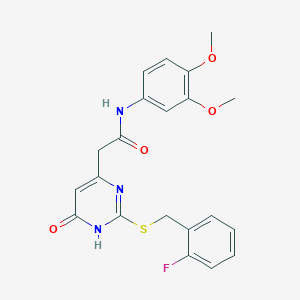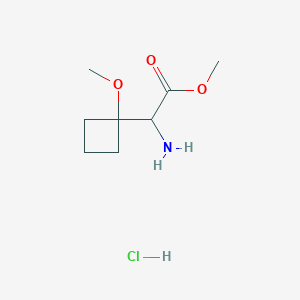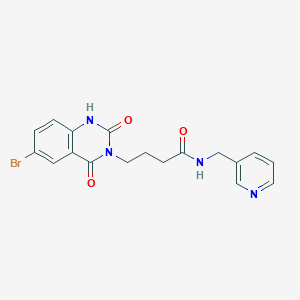
(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is a synthetic organic compound characterized by its unique stereochemistry and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable naphthalene derivative, followed by a series of amination and hydroxylation reactions under controlled conditions. The stereochemistry is carefully managed through the use of chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its functional groups and stereochemistry contribute to the properties of polymers and other materials.
作用機序
The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (1R,2S,3R,4S)-1,4-diamino-6-chloro-1,2,3,4-tetrahydronaphthalene-2,3-diol
- (1R,2S,3R,4S)-1,4-diamino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2,3-diol
- (1R,2S,3R,4S)-1,4-diamino-6-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol
Uniqueness
The uniqueness of (1R,2S,3R,4S)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) lies in its bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly useful for specific applications where bromine’s chemical behavior is advantageous.
特性
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHHPIGRDEGDL-JLIMGVALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(C(C2N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)[C@H]([C@@H]([C@@H]([C@H]2N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)

![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2876304.png)


![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2876318.png)



